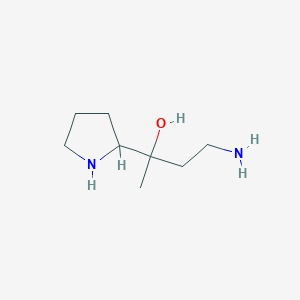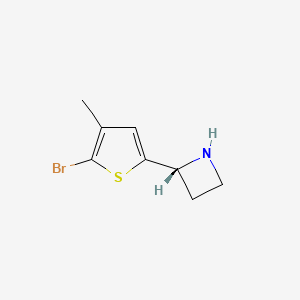![molecular formula C26H16BrNO3 B13148792 1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione CAS No. 923291-31-0](/img/structure/B13148792.png)
1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione is a complex organic compound that features a biphenyl group linked to an anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the biphenyl and anthracene-9,10-dione intermediates. One common synthetic route includes:
Formation of the Biphenyl Intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Biphenyl Group to Anthracene-9,10-dione: The biphenyl intermediate is then reacted with anthracene-9,10-dione under conditions that promote nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Bromination and Amination: The final steps involve bromination of the anthracene core, followed by amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroxyanthracene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate and a polar aprotic solvent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photochemistry: Its ability to absorb and emit light at specific wavelengths is useful in the development of photochemical sensors and devices.
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential lead compound for drug development, particularly in cancer research.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl-4-yloxy-anthracene-9,10-dione: Similar structure but lacks the amino and bromo substituents.
4-Bromo-1,1’-biphenyl-2-amine: Contains the biphenyl and amino groups but lacks the anthracene-9,10-dione core.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione is unique due to the combination of its biphenyl, amino, and bromo substituents on the anthracene-9,10-dione core. This unique structure imparts specific electronic and photochemical properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
923291-31-0 |
|---|---|
分子式 |
C26H16BrNO3 |
分子量 |
470.3 g/mol |
IUPAC 名称 |
1-amino-4-bromo-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16BrNO3/c27-20-14-21(31-17-12-10-16(11-13-17)15-6-2-1-3-7-15)24(28)23-22(20)25(29)18-8-4-5-9-19(18)26(23)30/h1-14H,28H2 |
InChI 键 |
ZNBLVRSEUJZVIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C4C(=C3N)C(=O)C5=CC=CC=C5C4=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)






